molecular formula C8H8N4O3S B155343 4-Acetamidobenzenesulfonyl azide CAS No. 2158-14-7

4-Acetamidobenzenesulfonyl azide

Cat. No. B155343
Key on ui cas rn: 2158-14-7
M. Wt: 240.24 g/mol
InChI Key: NTMHWRHEGDRTPD-UHFFFAOYSA-N
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Patent
US04329556

Procedure details

233.5 g 4-acetylaminobenzenesulfonic acid chloride (approximately 1 mol) are added in cold condition (at 2° to 3° C.) and while being stirred into a solution of 70 g sodium azide (approximately 1 mol) in 800 g water. Subsequently, stirring is continued for 18 hours at room temperature and then the temperature is held at 40° C. for one hour; finally, aspiration is applied and washing with excess water follows. A brown substance is obtained.
Quantity
233.5 g
Type
reactant
Reaction Step One
Quantity
70 g
Type
reactant
Reaction Step Two
Name
Quantity
800 g
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]([NH:4][C:5]1[CH:10]=[CH:9][C:8]([S:11](Cl)(=[O:13])=[O:12])=[CH:7][CH:6]=1)(=[O:3])[CH3:2].[N-:15]=[N+:16]=[N-:17].[Na+]>O>[C:1]([NH:4][C:5]1[CH:10]=[CH:9][C:8]([S:11]([N:15]=[N+:16]=[N-:17])(=[O:13])=[O:12])=[CH:7][CH:6]=1)(=[O:3])[CH3:2] |f:1.2|

Inputs

Step One
Name
Quantity
233.5 g
Type
reactant
Smiles
C(C)(=O)NC1=CC=C(C=C1)S(=O)(=O)Cl
Step Two
Name
Quantity
70 g
Type
reactant
Smiles
[N-]=[N+]=[N-].[Na+]
Name
Quantity
800 g
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
Subsequently, stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WAIT
Type
WAIT
Details
the temperature is held at 40° C. for one hour
Duration
1 h
WASH
Type
WASH
Details
washing with excess water
CUSTOM
Type
CUSTOM
Details
A brown substance is obtained

Outcomes

Product
Details
Reaction Time
18 h
Name
Type
Smiles
C(C)(=O)NC1=CC=C(C=C1)S(=O)(=O)N=[N+]=[N-]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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